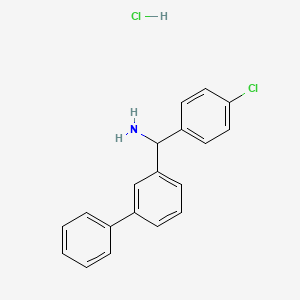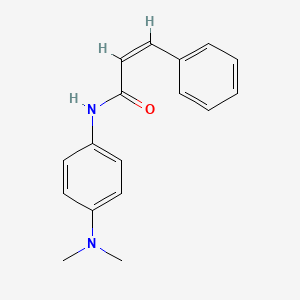![molecular formula C13H16IN B2367649 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline CAS No. 2287271-18-3](/img/structure/B2367649.png)
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Iodo-1-bicyclo[111]pentanyl)-N,N-dimethylaniline is a compound that features a unique bicyclo[111]pentane scaffold This structure is known for its rigidity and three-dimensionality, making it an attractive bioisostere for various functional groups in drug design
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline typically involves the functionalization of [1.1.1]propellane, a strained bicyclic compound. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of the iodo and dimethylaniline groups . This reaction is often catalyzed by photoredox catalysts or initiated by triethylborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch processing or continuous flow chemistry. The use of efficient catalysts and optimized reaction conditions can facilitate the production of significant quantities of the compound within a short time frame.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: The bicyclo[1.1.1]pentane scaffold is prone to radical reactions, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The iodine atom and dimethylaniline moiety can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diiodobicyclo[1.1.1]pentane: Another iodine-substituted bicyclo[1.1.1]pentane derivative with similar structural features.
Bicyclo[1.1.1]pentylamines: Compounds featuring the bicyclo[1.1.1]pentane scaffold with amine groups, used as bioisosteres in drug design.
Sulfur-Substituted Bicyclo[1.1.1]pentanes: Compounds with sulfur atoms replacing the iodine, offering different chemical properties and reactivity.
Uniqueness
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline is unique due to its combination of the bicyclo[1.1.1]pentane scaffold, iodine atom, and dimethylaniline moiety. This combination provides a distinct set of chemical and physical properties that can be leveraged for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN/c1-15(2)11-5-3-10(4-6-11)12-7-13(14,8-12)9-12/h3-6H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBCWHWHJFSBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)

![N-(2,3-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2367571.png)
![4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367572.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)

piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)

![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)

![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B2367588.png)

